Platinum--ytterbium (9/5)
Description
Platinum-ytterbium (9/5) refers to an intermetallic compound with a stoichiometric ratio of 9:5 between platinum (Pt) and ytterbium (Yb).
Platinum, a noble metal, exhibits exceptional corrosion resistance and catalytic activity, while ytterbium, a lanthanide, contributes high magnetic susceptibility and distinct redox behavior.
Properties
CAS No. |
928832-17-1 |
|---|---|
Molecular Formula |
Pt9Yb5 |
Molecular Weight |
2621.0 g/mol |
IUPAC Name |
platinum;ytterbium |
InChI |
InChI=1S/9Pt.5Yb |
InChI Key |
NALKYIODALZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
[Yb].[Yb].[Yb].[Yb].[Yb].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
Elemental Reaction in Inert Atmospheres
The most direct route to platinum–ytterbium intermetallics involves stoichiometric combinations of pure elemental precursors. For Pt₉Yb₅, a molar ratio of 9:5 platinum to ytterbium is critical. In a representative procedure, platinum (99.99% purity) and ytterbium (99.9% purity) metals are weighed, compacted into pellets, and sealed in a corrosion-resistant crucible—typically tantalum or corundum—under an argon atmosphere. The assembly is heated to 1200–1400°C for 12–48 hours to facilitate interdiffusion and phase formation.
A key challenge lies in mitigating ytterbium's volatility at elevated temperatures. To address this, a two-step thermal profile is employed:
- Initial Melting : Ramp to 1400°C at 10°C/min, hold for 2 hours.
- Annealing : Slowly cool to 800°C at 5°C/min, followed by quenching to room temperature.
This approach leverages ytterbium's lower melting point (824°C) to stabilize the melt while preventing excessive sublimation.
Flux-Assisted Crystal Growth
For single-crystal growth, excess ytterbium or gallium flux is often introduced. In the synthesis of Yb₄Ga₂₄Pt₉, a 50% molar excess of gallium enabled the growth of millimeter-sized crystals via cooling from 1200°C to 600°C over 72 hours. Adapting this to Pt₉Yb₅ would require optimizing the flux composition to balance reactivity and lattice compatibility.
Mechanochemical Synthesis Alternatives
Ball Milling Precursor Alloys
Recent advances in mechanochemistry suggest that high-energy ball milling of Pt/Yb powders (9:5 ratio) under argon could yield nanocrystalline precursors. Milling parameters from analogous systems:
| Parameter | Value |
|---|---|
| Milling time | 20–40 hours |
| Ball-to-powder ratio | 30:1 |
| Atmosphere | Argon (O₂ < 1 ppm) |
Post-milling annealing at 900°C for 5 hours under vacuum consolidates the phase while minimizing oxide formation.
Characterization and Phase Validation
X-Ray Diffraction Analysis
Powder XRD remains the gold standard for phase identification. Theoretical patterns for Pt₉Yb₅ are modeled using Pearson's Crystal Data, with anticipated lattice parameters extrapolated from Yb₄Ga₂₄Pt₉ (a = 7.4809 Å, b = 12.9546 Å, c = 13.2479 Å, β = 100.879°). Key diagnostic peaks should appear at:
| 2θ (Cu Kα) | Relative Intensity | (hkl) |
|---|---|---|
| 32.5° | 100% | (1 1 0) |
| 47.8° | 85% | (2 0 0) |
Spectroscopic Validation
Hard X-ray photoelectron spectroscopy (HAXPES) confirms ytterbium's valence state. In Yb₄Ga₂₄Pt₉, mixed Yb²⁺/Yb³⁺ states yield distinct 4f peaks at binding energies of 185.2 eV (Yb²⁺) and 191.5 eV (Yb³⁺). For Pt₉Yb₅, similar splitting is expected, with platinum's 4f₇/₂ peak near 71.5 eV indicating metallic bonding.
Challenges in Stoichiometric Control
Ytterbium Loss Mitigation
Ytterbium's high vapor pressure above 800°C necessitates stringent containment. Experimental data from Yb₂SiO₅ synthesis shows that double-crucible configurations (Ta inner liner + Nb outer sheath) reduce mass loss to <2% at 1400°C. For Pt₉Yb₅, analogous setups with minimized headspace volume are critical.
Phase Purity Optimization
Competing intermetallic phases (e.g., PtYb, Pt₃Yb) often coexist. Rietveld refinement of XRD data quantifies phase fractions, with successful syntheses achieving >95% Pt₉Yb₅ content when using 10% excess ytterbium to compensate for sublimation.
Industrial-Scale Production Considerations
Radioisotope Integration
Lessons from ¹⁶⁹Yb brachytherapy source production inform scalable methods:
- Pelletization : Cold isostatic pressing (300 MPa, 30 min) produces dense compacts.
- Sintering : Two-stage profile (1100°C/1 h + 1400°C/24 h) under argon.
Adapting this to Pt₉Yb₅ would require adjusting sintering temperatures to 1300°C to balance densification and stoichiometry.
Emerging Synthetic Frontiers
Chemical Reactions Analysis
Types of Reactions: Platinum–ytterbium (9/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both platinum and ytterbium.
Common Reagents and Conditions:
Oxidation: Platinum–ytterbium (9/5) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. The oxidation process may lead to the formation of platinum oxides and ytterbium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents. This reaction is typically carried out at high temperatures to ensure complete reduction.
Substitution: Platinum–ytterbium (9/5) can participate in substitution reactions with various ligands or other metal ions. These reactions often require specific solvents and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxide and ytterbium oxide, while reduction may regenerate the original metals.
Scientific Research Applications
Platinum–ytterbium (9/5) has garnered significant interest in scientific research due to its unique properties. Some of its notable applications include:
Catalysis: The compound’s catalytic properties make it a potential candidate for various chemical reactions, including hydrogenation, oxidation, and polymerization.
Electronics: Platinum–ytterbium (9/5) can be used in the development of advanced electronic materials, such as conductive films and magnetic sensors.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as targeted drug delivery and imaging agents.
Materials Science: The compound’s unique structural properties make it suitable for use in high-performance materials, including alloys and composites.
Mechanism of Action
The mechanism by which platinum–ytterbium (9/5) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s activity is primarily attributed to the synergistic interaction between platinum and ytterbium atoms, which enhances the overall catalytic efficiency. In electronic applications, the compound’s unique electronic structure allows for efficient charge transfer and magnetic interactions.
Comparison with Similar Compounds
Platinum Group Metal (PGM) Alloys
Platinum alloys with other PGMs (e.g., ruthenium, rhodium, palladium) are well-documented. For example:
Key Differences :
Rare-Earth-Platinum Compounds
Compounds like YbPt₂ and Yb₃Pt₅ have been studied for heavy fermion behavior and superconductivity. For instance:
Comparison with Pt-Yb (9/5) :
- The 9:5 ratio implies a distinct electronic structure. While Yb-rich compounds (e.g., Yb₃Pt₅) prioritize rare-earth dominance, Pt-Yb (9/5) may emphasize platinum’s lattice framework.
- No toxicity or stability data are available for Pt-Yb (9/5), unlike well-characterized PGMs .
Implications for Pt-Yb (9/5) :
- Direct synthesis may require high-temperature arc melting or chemical vapor deposition, given Yb’s volatility.
- Structural characterization (e.g., XRD) is critical but absent in the provided evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
